1-(4-Piperazin-1-ylsulfonylphenyl)ethanone
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Overview
Description
1-(4-Piperazin-1-ylsulfonylphenyl)ethanone is a chemical compound with the molecular formula C12H16N2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone typically involves the reaction of piperazine with a suitable sulfonyl chloride derivative. One common method includes the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperazin-1-ylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Piperazin-1-ylsulfonylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring is known to mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Piperazin-1-ylphenyl)ethanone: Similar structure but lacks the sulfonyl group.
1-(4-Methylpiperazin-1-yl)ethanone: Contains a methyl group instead of the sulfonyl group.
1-(4-Ethylpiperazin-1-yl)ethanone: Contains an ethyl group instead of the sulfonyl group.
Uniqueness
1-(4-Piperazin-1-ylsulfonylphenyl)ethanone is unique due to the presence of the sulfonyl group, which enhances its solubility and reactivity. This structural feature allows for more diverse chemical modifications and applications compared to its similar counterparts.
Properties
IUPAC Name |
1-(4-piperazin-1-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10(15)11-2-4-12(5-3-11)18(16,17)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMOTUAHMUXQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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